REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[CH:7]=[C:8]([C:27]([OH:29])=[O:28])[C:9]([OH:26])=[C:10]([CH2:11][C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=[C:14]([C:22]([OH:24])=[O:23])[C:13]=3[OH:25])[C:4]2=[CH:3][CH:2]=1.[Na+].[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:47]2[CH:48]=[CH:49][CH:50]=[CH:51][C:46]=2[CH2:45][CH2:44][C:43]2[CH:42]=[CH:41][CH:40]=[CH:39][C:38]1=2)[CH3:33].[ClH:52]>O>[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][C:43]=2[CH2:44][CH2:45][C:46]2[CH:51]=[CH:50][CH:49]=[CH:48][C:47]1=2)[CH3:33].[ClH:52].[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][C:43]=2[CH2:44][CH2:45][C:46]2[CH:51]=[CH:50][CH:49]=[CH:48][C:47]1=2)[CH3:33].[CH:1]1[CH:2]=[CH:3][C:4]2[C:5](=[CH:7][C:8]([C:27]([OH:29])=[O:28])=[C:9]([OH:26])[C:10]=2[CH2:11][C:12]2[C:13]([OH:25])=[C:14]([C:22]([OH:24])=[O:23])[CH:15]=[C:16]3[C:21]=2[CH:20]=[CH:19][CH:18]=[CH:17]3)[CH:6]=1 |f:0.1,2.3,5.6,7.8|
|
Name
|
|
Quantity
|
485 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Imipramine Pamoate-(Form VI)—A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
43.88 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
|
Name
|
|
Quantity
|
446 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
552.7 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
41 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared at a pH of about 9.5
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
was continued for approximately 3 additional hours at near 40-42° C.
|
Type
|
CUSTOM
|
Details
|
the solid product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.38 g |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.C=1C=CC=2C(C1)=CC(=C(C2CC3=C4C=CC=CC4=CC(=C3O)C(=O)O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.22 g | |
YIELD: PERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[CH:7]=[C:8]([C:27]([OH:29])=[O:28])[C:9]([OH:26])=[C:10]([CH2:11][C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=[C:14]([C:22]([OH:24])=[O:23])[C:13]=3[OH:25])[C:4]2=[CH:3][CH:2]=1.[Na+].[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:47]2[CH:48]=[CH:49][CH:50]=[CH:51][C:46]=2[CH2:45][CH2:44][C:43]2[CH:42]=[CH:41][CH:40]=[CH:39][C:38]1=2)[CH3:33].[ClH:52]>O>[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][C:43]=2[CH2:44][CH2:45][C:46]2[CH:51]=[CH:50][CH:49]=[CH:48][C:47]1=2)[CH3:33].[ClH:52].[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][C:43]=2[CH2:44][CH2:45][C:46]2[CH:51]=[CH:50][CH:49]=[CH:48][C:47]1=2)[CH3:33].[CH:1]1[CH:2]=[CH:3][C:4]2[C:5](=[CH:7][C:8]([C:27]([OH:29])=[O:28])=[C:9]([OH:26])[C:10]=2[CH2:11][C:12]2[C:13]([OH:25])=[C:14]([C:22]([OH:24])=[O:23])[CH:15]=[C:16]3[C:21]=2[CH:20]=[CH:19][CH:18]=[CH:17]3)[CH:6]=1 |f:0.1,2.3,5.6,7.8|
|
Name
|
|
Quantity
|
485 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Imipramine Pamoate-(Form VI)—A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
43.88 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
|
Name
|
|
Quantity
|
446 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
552.7 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
41 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared at a pH of about 9.5
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
was continued for approximately 3 additional hours at near 40-42° C.
|
Type
|
CUSTOM
|
Details
|
the solid product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.38 g |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.C=1C=CC=2C(C1)=CC(=C(C2CC3=C4C=CC=CC4=CC(=C3O)C(=O)O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.22 g | |
YIELD: PERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[CH:7]=[C:8]([C:27]([OH:29])=[O:28])[C:9]([OH:26])=[C:10]([CH2:11][C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=[C:14]([C:22]([OH:24])=[O:23])[C:13]=3[OH:25])[C:4]2=[CH:3][CH:2]=1.[Na+].[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:47]2[CH:48]=[CH:49][CH:50]=[CH:51][C:46]=2[CH2:45][CH2:44][C:43]2[CH:42]=[CH:41][CH:40]=[CH:39][C:38]1=2)[CH3:33].[ClH:52]>O>[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][C:43]=2[CH2:44][CH2:45][C:46]2[CH:51]=[CH:50][CH:49]=[CH:48][C:47]1=2)[CH3:33].[ClH:52].[CH3:31][N:32]([CH2:34][CH2:35][CH2:36][N:37]1[C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][C:43]=2[CH2:44][CH2:45][C:46]2[CH:51]=[CH:50][CH:49]=[CH:48][C:47]1=2)[CH3:33].[CH:1]1[CH:2]=[CH:3][C:4]2[C:5](=[CH:7][C:8]([C:27]([OH:29])=[O:28])=[C:9]([OH:26])[C:10]=2[CH2:11][C:12]2[C:13]([OH:25])=[C:14]([C:22]([OH:24])=[O:23])[CH:15]=[C:16]3[C:21]=2[CH:20]=[CH:19][CH:18]=[CH:17]3)[CH:6]=1 |f:0.1,2.3,5.6,7.8|
|
Name
|
|
Quantity
|
485 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Imipramine Pamoate-(Form VI)—A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
43.88 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
|
Name
|
|
Quantity
|
446 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
552.7 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
41 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared at a pH of about 9.5
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
was continued for approximately 3 additional hours at near 40-42° C.
|
Type
|
CUSTOM
|
Details
|
the solid product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.38 g |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.C=1C=CC=2C(C1)=CC(=C(C2CC3=C4C=CC=CC4=CC(=C3O)C(=O)O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.22 g | |
YIELD: PERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |